- Complementary Site-Selective Halogenation of Nitrogen-Containing (Hetero)Aromatics with SuperacidsChemistry - A European Journal, 2020, 26(46), 10411-10416,
Cas no 919103-45-0 (6-Iodoindolin-2-one)

6-Iodoindolin-2-one structure
Nombre del producto:6-Iodoindolin-2-one
Número CAS:919103-45-0
MF:C8H6INO
Megavatios:259.043814182281
MDL:MFCD09835633
CID:827480
PubChem ID:53418819
6-Iodoindolin-2-one Propiedades químicas y físicas
Nombre e identificación
-
- 6-Iodoindolin-2-one
- 6-iodo-1,3-dihydroindol-2-one
- 6-Iodo-2-oxindole
- 6-Iodoxindole
- 6-IODOOXINDOLE
- QC-9751
- 2H-Indol-2-one, 1,3-dihydro-6-iodo-
- 6-Iodo-2,3-dihydro-1H-indol-2-one
- UGEPVMQRMXPCMD-UHFFFAOYSA-N
- 6-Iodo-1,3-dihydro-2H-indol-2-one
- FCH1323946
- AK142658
- AX8282473
- X6110
- ST24045415
- AM20120653
- 6-Iodo-3,3a-dihydro-1H-indol-2(7ah)-one
- 1,3-Dihydro-6-iodo-2H-indol-2-one (ACI)
- 6-iodo-2-oxindole;6-iodo-1,3-dihydroindol-2-one
- DTXSID50697464
- 919103-45-0
- CS-0054232
- F30698
- SCHEMBL4620775
- AS-48391
- SB64175
- AKOS015995404
- MFCD09835633
-
- MDL: MFCD09835633
- Renchi: 1S/C8H6INO/c9-6-2-1-5-3-8(11)10-7(5)4-6/h1-2,4H,3H2,(H,10,11)
- Clave inchi: UGEPVMQRMXPCMD-UHFFFAOYSA-N
- Sonrisas: O=C1CC2C(=CC(=CC=2)I)N1
Atributos calculados
- Calidad precisa: 258.94900
- Masa isotópica única: 258.94941g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 1
- Recuento de átomos pesados: 11
- Cuenta de enlace giratorio: 0
- Complejidad: 183
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 29.1
- Xlogp3: 1.8
Propiedades experimentales
- Denso: 1.945
- Punto de ebullición: 365℃
- Punto de inflamación: 174℃
- PSA: 29.10000
- Logp: 1.92380
6-Iodoindolin-2-one PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Chemenu | CM128410-250mg |
6-iodoindolin-2-one |
919103-45-0 | 95%+ | 250mg |
$67 | 2024-07-20 | |
TRC | I707345-10mg |
6-Iodoindolin-2-one |
919103-45-0 | 10mg |
$ 70.00 | 2022-06-04 | ||
TRC | I707345-100mg |
6-Iodoindolin-2-one |
919103-45-0 | 100mg |
$ 340.00 | 2022-06-04 | ||
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC12452-5g |
6-iodoindolin-2-one |
919103-45-0 | 95% | 5g |
$1400 | 2023-09-07 | |
eNovation Chemicals LLC | Y1046846-250mg |
6-Iodoindolin-2-one |
919103-45-0 | 97% | 250mg |
$80 | 2024-06-07 | |
Alichem | A199008498-5g |
6-Iodoindolin-2-one |
919103-45-0 | 95% | 5g |
$1036.80 | 2023-08-31 | |
A2B Chem LLC | AC90888-250mg |
6-Iodoindolin-2-one |
919103-45-0 | 95% | 250mg |
$23.00 | 2024-07-18 | |
abcr | AB461505-1g |
6-Iodoindolin-2-one; . |
919103-45-0 | 1g |
€247.30 | 2025-02-14 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBGJ1238-250mg |
6-iodoindolin-2-one |
919103-45-0 | 95% | 250mg |
¥706.0 | 2024-04-16 | |
Aaron | AR0069AS-250mg |
6-Iodoindolin-2-one |
919103-45-0 | 95% | 250mg |
$29.00 | 2025-01-23 |
6-Iodoindolin-2-one Métodos de producción
Synthetic Routes 1
Condiciones de reacción
1.1 Reagents: Hydrofluoric acid , Sodium iodide , Antimony pentafluoride ; 6 h, -20 °C
Referencia
Synthetic Routes 2
Condiciones de reacción
1.1 Solvents: Methanol , Tetrahydrofuran ; 6 h, rt
1.2 Reagents: Potassium acetate , Diboronic acid Solvents: Methanol ; 2 h, 50 °C
1.2 Reagents: Potassium acetate , Diboronic acid Solvents: Methanol ; 2 h, 50 °C
Referencia
- A switchable redox annulation of 2-nitroarylethanols affording N-heterocycles: photoexcited nitro as a multifunctional handleChemical Science, 2022, 13(37), 11074-11082,
Synthetic Routes 3
Condiciones de reacción
1.1 Reagents: Sodium iodide Catalysts: Cuprous iodide ; rt
1.2 Catalysts: N1,N2-Dimethyl-1,2-cyclohexanediamine Solvents: 1,4-Dioxane ; rt; 24 h, 110 °C; 110 °C → rt
1.3 Reagents: Ammonium hydroxide Solvents: Water ; 30 min, rt
1.2 Catalysts: N1,N2-Dimethyl-1,2-cyclohexanediamine Solvents: 1,4-Dioxane ; rt; 24 h, 110 °C; 110 °C → rt
1.3 Reagents: Ammonium hydroxide Solvents: Water ; 30 min, rt
Referencia
- Indolinone derivatives as kinase inhibitors and their preparation, pharmaceutical compositions, and use in the treatment of proliferative diseases, World Intellectual Property Organization, , ,
Synthetic Routes 4
Condiciones de reacción
1.1 Reagents: Acetic acid , Iron ; 3 h, 40 - 50 °C; 50 °C → 70 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 70 °C; 3 h, 70 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 70 °C; 3 h, 70 °C
Referencia
- Preparation of high-purity 6-bromo (or -iodo)-2-oxindole from halogenonitrophenylcarboxylate diesters, Japan, , ,
Synthetic Routes 5
Condiciones de reacción
1.1 Reagents: Tin dichloride dihydrate Solvents: Ethanol ; 20 °C → 70 °C; 1.5 h, 70 °C; 70 °C → 80 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0.5 h, 80 °C; 2.5 h, 80 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0.5 h, 80 °C; 2.5 h, 80 °C
Referencia
- Process for preparing 6-iodo-2-oxindole, United States, , ,
Synthetic Routes 6
Condiciones de reacción
1.1 Solvents: Methanol , Tetrahydrofuran ; 6 h, rt
1.2 Reagents: Potassium acetate , Diboronic acid Solvents: Methanol ; 1 h, 50 °C
1.2 Reagents: Potassium acetate , Diboronic acid Solvents: Methanol ; 1 h, 50 °C
Referencia
- Green preparation of indolinone compounds, China, , ,
6-Iodoindolin-2-one Raw materials
- 6-Bromooxindole
- Benzeneethanol, 4-iodo-2-nitro-
- Oxindole
- 1,3-Dimethyl 2-(4-iodo-2-nitrophenyl)propanedioate
6-Iodoindolin-2-one Preparation Products
6-Iodoindolin-2-one Literatura relevante
-
1. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
-
Soichiro Tottori,Karolis Misiunas,Vahe Tshitoyan,Ulrich F. Keyser Soft Matter, 2021,17, 5131-5136
-
4. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
-
Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
919103-45-0 (6-Iodoindolin-2-one) Productos relacionados
- 193354-13-1(5-iodo-2,3-dihydro-1H-indol-2-one)
- 179536-52-8(4-iodo-2,3-dihydro-1H-indol-2-one)
- 1621962-49-9(2-{[dimethyl(oxo)-λ?-sulfanylidene]amino}acetic acid)
- 1805250-85-4(4-(Bromomethyl)-2-(difluoromethyl)-3-hydroxypyridine-6-carboxaldehyde)
- 2227819-04-5(methyl (3R)-3-(4-bromo-3-fluorophenyl)-3-hydroxypropanoate)
- 2171814-14-3(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-4-methylpentanoic acid)
- 38239-46-2(5-Bromo-3-methylthiophene-2-carbaldehyde)
- 55484-36-1(5-(Pyridin-2-yl)furan-2-carbaldehyde)
- 1250786-71-0(methyl 2-amino-3-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpropanoate)
- 1206979-33-0(6-Chloro-1H-pyrazolo[4,3-c]pyridine)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:919103-45-0)6-Iodoindolin-2-one

Pureza:99%
Cantidad:5g
Precio ($):553.0